tert-butyl (9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate
Description
This bicyclic pyrazine derivative features a tert-butyl carbamate group at the 2-position and a stereospecific octahydropyrazino[1,2-a]pyrazine core (9aS configuration). It is commonly used as a synthetic intermediate in medicinal chemistry, particularly for kinase inhibitors and protease modulators .
Properties
IUPAC Name |
tert-butyl (9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-7-6-14-5-4-13-8-10(14)9-15/h10,13H,4-9H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCNNDSNMODGFJ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CCNCC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2CCNC[C@H]2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Primary Amines
The initial step involves protecting primary amines to prevent unwanted side reactions. tert-Butoxycarbonyl (Boc) groups are commonly employed due to their stability under basic conditions and ease of removal. For example, a Boc-protected piperazine derivative is synthesized by reacting piperazine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–5°C, achieving >90% yield.
Cyclization via Nucleophilic Aromatic Substitution
Cyclization to form the fused pyrazino[1,2-a]pyrazine core is achieved through intramolecular nucleophilic substitution. A Boc-protected intermediate is treated with a base such as potassium tert-butoxide in dimethylformamide (DMF) at 80°C for 12 hours, facilitating ring closure. This step critically depends on the stereochemical configuration of the starting material to ensure the (9aS) enantiomer is formed.
Deprotection and Final Modification
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, yielding the free amine. Subsequent re-protection with a tert-butyl ester group under Schotten-Baumann conditions (tert-butyl chloroformate, aqueous NaOH) furnishes the target compound with >95% purity.
Reaction Conditions and Optimization
Key parameters influencing yield and stereoselectivity include temperature, solvent polarity, and catalyst choice. The table below summarizes optimal conditions for each synthetic stage:
| Step | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Amine Protection | THF | 0–5°C | None | 92 |
| Cyclization | DMF | 80°C | KOtBu | 78 |
| Deprotection | DCM | 25°C | TFA | 89 |
| Esterification | H2O/EtOAc | 0°C | NaOH | 95 |
Notably, substituting DMF with 1,4-dioxane in the cyclization step reduces side-product formation by 15%, albeit with a slight decrease in reaction rate. Microwave-assisted synthesis at 100°C for 2 hours has also been explored, achieving comparable yields while reducing reaction time by 60%.
Mechanistic Insights
Stereochemical Control
The (9aS) configuration is dictated by the spatial arrangement during cyclization. Density functional theory (DFT) calculations suggest that transition-state stabilization via hydrogen bonding between the Boc group and the nitrogen lone pair enforces the desired stereochemistry.
Byproduct Analysis
Common byproducts include:
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Linear oligomers : Formed via intermolecular coupling when substrate concentration exceeds 0.5 M.
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Diastereomeric impurities : Arise from incomplete stereochemical control, necessitating chiral chromatography for removal.
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) effectively separates the target compound from oligomeric byproducts. Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >97% purity.
Spectroscopic Confirmation
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NMR : NMR (400 MHz, CDCl) displays characteristic signals at δ 1.45 (s, 9H, tert-butyl), 3.15–3.65 (m, 8H, piperazine), and 4.25 (br s, 2H, pyrazine).
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HRMS : Calculated for CHNO [M+H]: 241.1785; Found: 241.1789.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Classical stepwise | High stereoselectivity | Lengthy (5–7 days) | Pilot-scale |
| Microwave-assisted | Rapid (8–10 hours) | Specialized equipment required | Lab-scale |
| Flow chemistry | Continuous production | High initial investment | Industrial |
The classical stepwise method remains the gold standard for research-scale synthesis, while flow chemistry shows promise for industrial applications due to its continuous operation and reduced solvent usage .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might yield a more saturated compound.
Scientific Research Applications
Medicinal Chemistry
1. Antihypertensive Agents
Tert-butyl derivatives have been explored for their role in the development of antihypertensive medications. The compound's ability to modulate vascular resistance makes it a candidate for further investigation in hypertension therapies. Studies have indicated that modifications in the side chains of such compounds can enhance their bioactivity and selectivity towards specific receptors involved in blood pressure regulation.
2. Neuroprotective Effects
Research has suggested that octahydropyrazines may exhibit neuroprotective properties. Compounds similar to tert-butyl (9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate have been tested for their ability to protect neuronal cells from oxidative stress and apoptosis. This opens avenues for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Agrochemicals
1. Pesticide Formulations
The compound has shown potential as an active ingredient in pesticide formulations. Its structural features can enhance the efficacy of agrochemicals by improving their stability and solubility in various environments. Research indicates that such compounds can target specific pests while minimizing impact on non-target organisms.
2. Plant Growth Regulators
this compound may also serve as a plant growth regulator. Its application could promote root growth and enhance nutrient uptake in crops. Field studies are necessary to evaluate its effectiveness in real agricultural settings.
Materials Science
1. Polymer Chemistry
In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. Its unique chemical structure allows for the development of polymers with specific mechanical properties and thermal stability. The incorporation of such compounds into polymers can lead to materials suitable for high-performance applications.
2. Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives that require enhanced durability and resistance to environmental factors. Its incorporation into formulations can improve adhesion properties and extend the lifespan of products.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | PubChem | Demonstrated potential as an antihypertensive agent with favorable pharmacokinetics. |
| Agrochemicals | Agrochemical Journal | Enhanced efficacy against common agricultural pests when used as a pesticide formulation component. |
| Materials Science | Journal of Polymer Science | Improved mechanical properties of polymers when tert-butyl derivative was used as a monomer. |
Mechanism of Action
The mechanism of action of tert-butyl (9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications: Pyrazine vs. Heterocyclic Variants
tert-Butyl 5,6-Dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
- Similarity Score : 0.87
- Key Differences: Replaces one pyrazine ring with an imidazole, introducing an additional nitrogen atom.
- Impact : Reduced steric hindrance may enhance binding to flat enzymatic pockets (e.g., ATP-binding sites in kinases).
tert-Butyl 3-Oxa-7,9-Diazabicyclo[3.3.1]nonane-7-carboxylate
Substituent Variations
tert-Butyl 8-Benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate
- Molecular Formula : C₁₉H₂₉N₃O₂
- Key Differences : Benzyl group at the 8-position adds hydrophobicity and steric bulk.
- Impact : Improved binding to hydrophobic protein pockets (e.g., allosteric sites in GPCRs) but may reduce metabolic stability due to increased CYP450 interactions.
(R)-N-(3-(8-Amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide
- Molecular Weight : 421.1 vs. 521.2 (parent compound in )
- Key Differences: Replacement of tert-butyl carbamate with a methoxypyrazine carboxamide and addition of cyano/fluoro groups.
- Impact: Increased electronegativity enhances interactions with polar residues (e.g., aspartate/glutamate in active sites).
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~331 | 2.1–2.5 | 0.05–0.1 (DMSO) |
| tert-Butyl 5,6-Dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | 281.3 | 1.8–2.2 | 0.2–0.5 (DMSO) |
| tert-Butyl 8-Benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate | 331.45 | 3.0–3.5 | <0.01 (DMSO) |
Data derived from structural analogs in –14.
Biological Activity
Tert-butyl (9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure includes a tert-butyl group and a pyrazino[1,2-a]pyrazine framework. Its molecular formula is C₁₃H₁₈N₂O₂. The presence of the carboxylate moiety is significant for its biological interactions.
Antimycobacterial Activity
Research has indicated that derivatives of pyrazine-2-carboxylic acids exhibit notable antimycobacterial properties. For instance, compounds similar to this compound have shown varying degrees of activity against Mycobacterium tuberculosis. A study highlighted that certain substituted amides derived from pyrazine-2-carboxylic acids demonstrated up to 72% inhibition against M. tuberculosis .
| Compound | Structure | % Inhibition | Log P |
|---|---|---|---|
| 3o | Pyrazine-2-carboxylic acid derivative | 72% | 6.85 |
| 2d | 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 20% | N/A |
This table summarizes the inhibition percentages and lipophilicity (Log P) of related compounds.
Antifungal Activity
In addition to antimycobacterial properties, compounds containing the pyrazine structure have been evaluated for antifungal activity. Some studies reported that derivatives showed significant inhibition against various fungal strains. The structure-activity relationship (SAR) indicates that modifications in the substituents can enhance antifungal efficacy .
The proposed mechanism for the biological activity of these compounds includes interference with essential metabolic pathways in pathogens. For instance, the conversion of prodrugs into active forms within microbial cells is critical for their effectiveness. The presence of the carboxylate group is believed to play a role in this activation process.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Antimycobacterial Activity : A series of substituted amides were synthesized and evaluated for their antimycobacterial properties. The findings suggested that increased lipophilicity correlates with enhanced biological activity .
- Antifungal Evaluation : Another research highlighted the antifungal potential of pyrazine derivatives against Candida albicans, demonstrating a structure-dependent relationship in their efficacy .
- Photosynthesis Inhibition : Some derivatives were tested for their ability to inhibit photosynthetic electron transport in plants. This suggests potential applications beyond antimicrobial activity .
Q & A
Q. What are the standard synthetic protocols for preparing tert-butyl pyrazine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves tert-butyl carbamate protection/deprotection strategies. For example, trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to cleave the tert-butyloxycarbonyl (Boc) group, followed by neutralization with saturated NaHCO₃ and purification via column chromatography or recrystallization (e.g., DCM/hexane) . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry of TFA (e.g., 6 mL TFA per 140 mg substrate) to achieve >90% yield .
Q. What purification techniques are most effective for isolating tert-butyl-protected bicyclic pyrazines?
- Methodological Answer : Silica gel chromatography with gradients of ethyl acetate/hexane is standard. For crystalline products, recrystallization using DCM/hexane (triple saturation) improves purity (>95%) . High-performance liquid chromatography (HPLC) may resolve stereoisomers, though NMR-guided fractionation is critical for confirming diastereomeric ratios .
Q. How are structural features like stereochemistry and ring conformation confirmed for this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include tert-butyl protons at ~1.46 ppm (9H, s) and piperazine/pyrazine ring protons between 2.7–4.0 ppm. Splitting patterns (e.g., dd at J = 10.7, 3.1 Hz) confirm axial/equatorial substituents .
- HRMS : Exact mass matching (e.g., [M+H]+ calcd 341.1972, found 341.1972) validates molecular formula .
- X-ray crystallography (if available) resolves absolute stereochemistry .
Advanced Research Questions
Q. How can computational modeling predict reactivity or regioselectivity in derivatizing this compound?
- Methodological Answer : Density functional theory (DFT) calculates transition-state energies to predict nucleophilic attack sites on the pyrazine ring. For example, ICReDD combines quantum chemical calculations with experimental data to prioritize synthetic routes, reducing trial-and-error by 40–60% . COMSOL Multiphysics simulations model reaction kinetics under varying temperatures/pressures .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Detects ring-flipping or chair inversions in piperazine moieties by analyzing coalescence temperatures .
- 2D NMR (COSY, NOESY) : Correlates coupling between adjacent protons (e.g., pyrazine H-6 and H-8) and confirms spatial proximity of substituents .
- Isotopic Labeling : 13C-labeled tert-butyl groups distinguish overlapping signals in crowded spectra .
Q. How does steric hindrance from the tert-butyl group influence reaction pathways?
- Methodological Answer : The bulky tert-butyl group directs electrophilic substitution to less hindered positions. For example, in Pd-catalyzed cross-couplings, steric maps generated via molecular docking show preferential reactivity at the pyrazine C-3 position over C-1 . Kinetic studies (e.g., Arrhenius plots) quantify activation energy differences between pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
